Cas no 58495-09-3 (Benzene, pentabromo(chloromethyl)-)
58495-09-3 structure
Product Name:Benzene, pentabromo(chloromethyl)-
CAS No:58495-09-3
MF:C7H2Br5Cl
MW:521.063777446747
CID:341875
PubChem ID:57838204
Update Time:2025-04-19
Benzene, pentabromo(chloromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, pentabromo(chloromethyl)-
- 1,2,3,4,5-pentabromo-6-(chloromethyl)benzene
- 58495-09-3
- SCHEMBL4449478
- NS00009013
- DTXSID70728087
-
- Inchi: 1S/C7H2Br5Cl/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H2
- InChI Key: UJJSQULCWJOFRO-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C(=C(C=1CCl)Br)Br)Br)Br
Computed Properties
- Exact Mass: 515.57606
- Monoisotopic Mass: 515.57619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
Benzene, pentabromo(chloromethyl)- Related Literature
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
58495-09-3 (Benzene, pentabromo(chloromethyl)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent